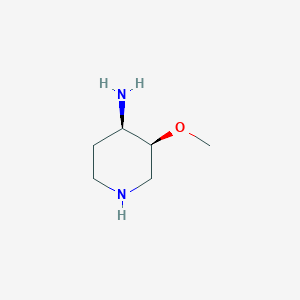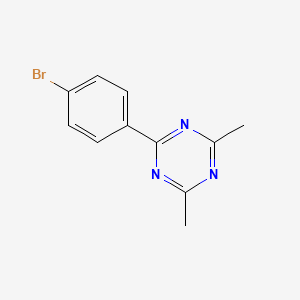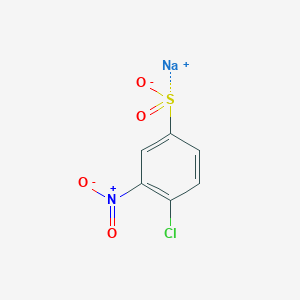
(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (E)-4-(2-(1H-imidazol-2-yl)vinyl)pyridine: , also known as imidazole-vinylpyridine , is an organic compound with the following chemical structure:
- It contains both an imidazole ring and a vinylpyridine moiety, making it an interesting hybrid.
- The compound’s geometric isomerism arises from the double bond (E-configuration) between the imidazole and pyridine rings.
(E)-C10H8N2
.Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., targeting specific receptors).
Industry: Employed in the synthesis of functional materials (e.g., ligands for catalysis).
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-[(E)-2-(1H-imidazol-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C10H9N3/c1(2-10-12-7-8-13-10)9-3-5-11-6-4-9/h1-8H,(H,12,13)/b2-1+ |
InChI Key |
VMHSXUNWPPTOGN-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=NC=CN2 |
Canonical SMILES |
C1=CN=CC=C1C=CC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


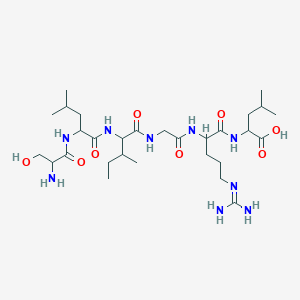


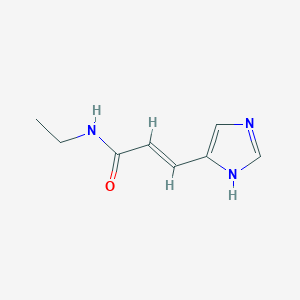
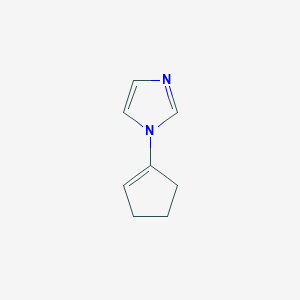
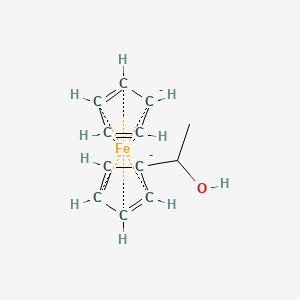
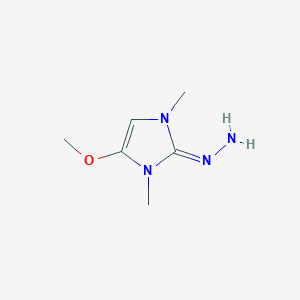

![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
